molecular formula C16H16ClFN2O3S B2820123 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034577-61-0

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Número de catálogo: B2820123
Número CAS: 2034577-61-0
Peso molecular: 370.82
Clave InChI: DUPCJPGTXYKBFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, which integrates a sulfonylated piperidine linker, is frequently employed in the design of enzyme inhibitors. This scaffold is recognized for its potential to interact with various enzyme active sites, particularly in the development of therapeutics for infectious diseases and other pathological conditions. Compounds featuring the (3-chloro-4-fluorophenyl)sulfonylpiperidine motif have been investigated as inhibitors of crucial parasitic enzymes, such as falcipain-2, a cysteine protease essential for the survival of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Furthermore, structurally similar sulfonamide-based compounds have shown potent, nanomolar-level inhibition of metalloproteases like ADAMTS7, a promising target for the treatment of coronary heart disease and atherosclerosis . The piperidine ring and sulfonamide functional group are common in patented pharmaceutical compounds, indicating their broad utility in developing therapies for prokineticin-mediated diseases and other disorders . This product is intended for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c17-15-11-14(1-2-16(15)18)24(21,22)20-9-5-13(6-10-20)23-12-3-7-19-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPCJPGTXYKBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Sulfonylation: The piperidine intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Coupling with Pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative under conditions that facilitate the formation of the ether linkage, such as using a strong base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It could be explored for its activity against specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of specialty chemicals or as a precursor in the synthesis of agrochemicals and other bioactive compounds.

Mecanismo De Acción

The mechanism of action of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine would depend on its specific biological target. Generally, compounds with similar structures can act by binding to and inhibiting enzymes or receptors, thereby modulating signaling pathways. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aromatic ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares a piperidin-4-yloxy-pyridine scaffold with several analogs, differing primarily in the sulfonyl substituents. Key comparisons include:

Compound ID Sulfonyl Substituent Key Features Yield (%) Melting Point (°C) Reference
Target Compound 3-Cl,4-F-C6H3 Dual halogenation (Cl, F) enhances electron-withdrawing effects. - - -
14d (Ev1) 4-F-C6H4 Single fluoro substituent; moderate yield (55.2%). 55.2 -
6m (Ev6) 3-CF3-C6H4 Trifluoromethyl group increases lipophilicity; high yield (86%). 86 108
6n (Ev6) 2,5-Cl2-C6H3 Dichloro substitution may enhance steric hindrance; high yield (87%). 87 - (low m.p.)
6o (Ev6) 4-OCH3-C6H4 Methoxy group improves solubility; high yield (86%). 86 114

Key Observations :

  • Halogenation : The target’s 3-chloro-4-fluoro substitution likely provides a balance between electronic effects (stronger electron withdrawal than 14d’s single fluoro) and steric bulk (less than 6n’s dichloro group) .
  • Synthesis Efficiency: Yields for sulfonamide analogs vary widely (35–87%), with electron-withdrawing groups (e.g., CF3 in 6m) correlating with higher efficiency.
  • Physical Properties : Methoxy-substituted analogs (e.g., 6o) exhibit higher melting points (114°C), suggesting stronger intermolecular forces compared to trifluoromethyl or chloro derivatives .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, inferences can be drawn from related structures:

  • The target’s Cl/F combination may offer intermediate lipophilicity .
  • Solubility : Methoxy groups (6o) improve aqueous solubility, whereas halogenated or trifluoromethylated analogs (6m, 6n) are more lipophilic. The target’s dual halogenation may reduce solubility compared to 6o but enhance target binding specificity .
  • Bioactivity : Sulfonamide derivatives in (e.g., 14a–14d) are often explored as enzyme inhibitors. The target’s unique substitution could modulate interactions with active sites, such as hydrogen bonding (via sulfonyl oxygen) and hydrophobic contacts (via halogens) .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the piperidine core substituted with a sulfonyl group. For example, Grignard reactions (e.g., coupling 4-fluorophenyl magnesium bromide with piperidin-4-one derivatives) can introduce aromatic substituents .
  • Step 2: Sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to functionalize the piperidine nitrogen .
  • Step 3: Etherification of the piperidin-4-ol intermediate with pyridine derivatives. Catalytic methods, such as p-toluenesulfonic acid-mediated coupling, are effective for forming the pyridyl ether linkage .
  • Purification: Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Basic: How can the purity and structural integrity of the compound be validated?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons; piperidine protons at δ 1.5–3.0 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₅ClFN₂O₃S: calculated 393.04, observed 393.05) .
  • Elemental Analysis: Match experimental and theoretical C/H/N/S percentages within ±0.3% .

Basic: What initial biological screening assays are appropriate for this compound?

Methodological Answer:

  • Enzyme Inhibition: Use fluorometric assays (e.g., EROD assay for CYP1B1 inhibition) with IC₅₀ determination. Compare to reference inhibitors like α-naphthoflavone (ANF) .
  • Receptor Binding: Radioligand displacement assays (e.g., serotonin or dopamine receptors) using HEK293 cells expressing target receptors .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity at 1–100 μM concentrations .

Advanced: How do structural modifications (e.g., substituent position, halogenation) influence biological activity?

Methodological Answer:

  • Substituent Position: Pyridine at C2 vs. C3/C4 (e.g., in steroid derivatives) significantly impacts CYP1B1 inhibition (IC₅₀ = 0.011 μM for C2-pyridinyl vs. ~20% inhibition for C3/C4 analogs) .
  • Halogenation: Chloro/fluoro groups enhance receptor binding (e.g., 4-chlorophenyl in haloperidol derivatives increases dopamine D2 affinity ).
  • Sulfonyl vs. Carbonyl: Sulfonyl groups improve metabolic stability but may reduce solubility; compare logP values (e.g., sulfonyl derivatives: logP = 2.8 vs. carbonyl: logP = 1.5) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to CYP1B1 or serotonin receptors. Key interactions include H-bonds with Asn228 (CYP1B1) or π-π stacking with aromatic residues .
  • DFT Calculations: Analyze charge transfer and frontier molecular orbitals (e.g., pyridine ring’s LUMO participation in metal surface interactions ).
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Variability: Standardize conditions (e.g., cell line passage number, serum concentration) to minimize discrepancies in IC₅₀ values .
  • Structural Confirmation: Re-validate compound identity via X-ray crystallography (e.g., chair conformation of piperidine rings affects binding ).
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ values across ≥3 independent studies) .

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

  • Salt Formation: Dihydrochloride salts enhance aqueous solubility (e.g., 4-(3-fluorophenyl)pyrimidine dihydrochloride solubility = 12 mg/mL vs. free base = 0.5 mg/mL) .
  • Prodrug Design: Introduce ester groups (e.g., acetylated piperidine derivatives) to improve intestinal absorption .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles to increase plasma half-life (e.g., from 2 h to 8 h in rat models ).

Advanced: How does this compound compare to known enzyme inhibitors (e.g., CYP1B1)?

Methodological Answer:

  • Potency: The compound’s pyridinyl-piperidine scaffold shows superior CYP1B1 inhibition (IC₅₀ = 0.011 μM) compared to ANF (IC₅₀ = 0.083 μM) .
  • Selectivity: Screen against CYP1A2 and CYP3A4 to confirm selectivity (e.g., >50-fold selectivity for CYP1B1 vs. off-target isoforms ).
  • Structural Insights: Docking reveals unique interactions (e.g., H-bond with Thr334 in CYP1B1 absent in other isoforms) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.